6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
6-(oxolan-3-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c15-12(16)10-5-13-14-6-8(1-2-11(10)14)18-9-3-4-17-7-9/h1-2,5-6,9H,3-4,7H2,(H,15,16) |
InChI Key |
LAFIBJDRBZFRII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CN3C(=C(C=N3)C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves the use of substituted pyridines as starting materials, which undergo a series of reactions including hydroxylamine-O-sulfonic acid treatment, 1,3-dipolar cycloaddition, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences physicochemical and biological properties:
Key Observations :
- Electronic Effects : Fluorine (electron-withdrawing) at position 6 may enhance metabolic stability compared to the oxygen-rich tetrahydrofuran substituent .
- Steric Effects : The bulkier tetrahydrofuran group may restrict rotational freedom, affecting binding to biological targets .
Antituberculosis Activity
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives (e.g., compounds 6a–6p) exhibit potent activity against drug-resistant Mycobacterium tuberculosis. Amidation of the carboxylic acid group with primary amines is critical for efficacy, suggesting that the target compound’s free carboxylic acid may serve as a precursor for bioactive amides .
Kinase Inhibition
Pyrazolo[1,5-a]pyridine-3-carboxylic acids are reported as EphB and VEGFR2 kinase inhibitors. Substituents at position 6 modulate selectivity; for example, fluorinated analogs may enhance binding affinity due to electronegativity, while tetrahydrofuran-oxy groups could improve solubility .
Tumor Imaging
Radiolabeled pyrazolo[1,5-a]pyrimidine derivatives with carboxyl groups (e.g., [18F]5) show reduced tumor uptake compared to ester or hydroxymethyl analogs, highlighting the impact of substituent polarity on biodistribution .
Physicochemical Properties
Biological Activity
6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.24 g/mol. The compound features a pyrazolo[1,5-A]pyridine core substituted with a tetrahydrofuran moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential as an effective agent in several therapeutic areas.
Anticancer Activity
Recent research has highlighted the anticancer properties of pyrazolo derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related pyrazolo compounds against MCF-7 and KB-V1 cancer cells, demonstrating their potential in oncology .
Table 1: IC50 Values of Related Pyrazolo Compounds
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| Pyrazolo Compound A | MCF-7 | 20.1 |
| Pyrazolo Compound B | KB-V1 | 14 |
| This compound | TBD | TBD |
Antiviral Activity
The compound has also been investigated for antiviral properties. Similar derivatives have exhibited inhibitory effects against viruses such as dengue and influenza. The mechanism often involves interference with viral replication processes rather than direct virucidal activity .
The mechanisms through which this compound exerts its biological effects are crucial for understanding its therapeutic potential:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through ROS generation and disruption of mitochondrial function .
- Modulation of Signaling Pathways : It may influence key signaling pathways such as those involving EGFR or other tyrosine kinases, which are critical in cancer progression .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Case Study 1 : A derivative was tested against Pseudomonas aeruginosa and exhibited significant antimicrobial activity with an inhibition zone comparable to standard antibiotics .
- Case Study 2 : In vitro studies showed that certain pyrazolo derivatives effectively inhibited the growth of H5N1 virus, highlighting their potential as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
